Home > Products > Screening Compounds P12515 > 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one - 2176201-15-1

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-2492106
CAS Number: 2176201-15-1
Molecular Formula: C19H22N6O
Molecular Weight: 350.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: ALIMTA is an anti-cancer drug that acts as a folate antimetabolite. It inhibits multiple enzymes involved in folate metabolism, ultimately disrupting DNA and RNA synthesis in cancer cells. []
  • Relevance: This compound shares a core pyrrolo[2,3-d]pyrimidine scaffold with 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one. Both structures feature a piperidine ring linked to the pyrrolo[2,3-d]pyrimidine moiety, although the connecting groups and substituents differ. []

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

  • Compound Description: Compound B3 acts as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by modifying histone proteins. Compound B3 displays potent inhibitory activity against multiple HDAC subtypes (HDACs 1, 2, 3, 6, and 8) and exhibits significant antiproliferative effects against various cancer cell lines. []
  • Relevance: Compound B3 shares a key structural motif with 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one: a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group attached to a piperidin-4-yl ring. The presence of this common pharmacophore suggests potential similarities in their biological activities. []

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

  • Compound Description: This compound, structurally characterized through X-ray crystallography, represents a derivative of the pyrrolo[2,3-d]pyrimidine class. The crystal structure highlights key structural features, including the conformation of the piperidine ring and intermolecular hydrogen bonding interactions. []
  • Relevance: This compound shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-yl-piperidin-4-yl structure with 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one. The structural information obtained from this compound can provide insights into the potential conformations and intermolecular interactions of the target compound. []

(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • Compound Description: This research focuses on different crystalline forms of this compound, a potential anticancer agent. The study describes the characterization of these forms, highlighting their physicochemical properties. []
  • Relevance: This compound shares the central 7H-pyrrolo[2,3-d]pyrimidin-4-yl-piperidine core found in 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one. While the specific substituents differ, the shared core structure suggests potential similarities in their chemical properties and behavior. []

(±)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones

  • Compound Description: These compounds represent a series of carbocyclic analogues of 7-deazaguanosine, designed and synthesized for potential antiviral activity. Notably, some of these compounds demonstrated selective inhibitory effects against herpes simplex virus (HSV) types 1 and 2 in cell culture. []
  • Relevance: While not directly containing the piperidine ring, this series of compounds highlights the versatility of the 7H-pyrrolo[2,3-d]pyrimidin-4-one scaffold, which is also present in 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one. The exploration of different substituents at the 7-position, as seen in these analogues, offers insights into potential structure-activity relationships relevant to the target compound. []

7,7'-(2-methylidenepropane-1,3-diyl)bis[3-methyl-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one] (Compound XIV)

  • Compound Description: This compound is a butylidene-linker model incorporating two pyrrolo[2,3-d]pyrimidine units. Notably, it displays a folded conformation in solution and solid state due to intramolecular π-π interactions and C-H···π interactions, as confirmed by NMR and X-ray crystallography. []
  • Relevance: Though Compound XIV is a symmetrical molecule with two pyrrolo[2,3-d]pyrimidine units linked, it offers valuable insights into the conformational preferences and potential for intramolecular interactions in compounds containing this scaffold, including 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one. []

7-[2-(4,6-dimethylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylidenepropyl]-3-methyl-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (Compound XV)

  • Compound Description: Similar to Compound XIV, this molecule is also a butylidene-linker model but incorporates both a pyrrolo[2,3-d]pyrimidine and a pyrazolo[3,4-d]pyrimidine unit. It exhibits a folded conformation driven by intramolecular π-π interactions, as observed in solution and solid-state studies. []
  • Relevance: While not a direct analog, Compound XV highlights the potential for structural modifications around the pyrrolo[2,3-d]pyrimidine core to influence molecular conformation. This information is relevant for understanding the structure-activity relationships and potential interactions of 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one. []

3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitryl

  • Compound Description: This compound acts as a Janus kinase 3 (JAK3) inhibitor. JAK3 is an intracellular enzyme involved in various signaling pathways, including those regulating immune responses. Inhibiting JAK3 has shown potential for treating immune-related disorders. [] This compound is specifically investigated for its potential in treating dry eye syndrome by promoting tear fluid secretion. []
  • Relevance: This compound shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-yl-piperidin-4-yl motif with 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one, suggesting they might exhibit overlapping biological activities. []
Overview

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic compound notable for its potential biological activity. Its molecular formula is C19H22N6OC_{19}H_{22}N_{6}O, with a molecular weight of approximately 350.426 g/mol. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, including enzymes and proteins involved in critical cellular processes.

Source

The compound is cataloged in chemical databases and can be sourced from suppliers like BenchChem, which provides details on its purity and availability for research purposes. The compound's IUPAC name reflects its complex structure, which includes multiple functional groups conducive to biological activity.

Classification

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one belongs to the class of dihydropyrimidinones and is characterized by the presence of piperidine and pyrrolopyrimidine moieties. This classification indicates its potential as a pharmacological agent, particularly in the context of cancer research and treatment.

Synthesis Analysis

The synthesis of 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one can be approached through various methods. A common strategy involves the construction of the dihydropyrimidinone core followed by the introduction of substituents that enhance biological activity.

Methods

  1. Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes or ketones with urea or thiourea derivatives to form the dihydropyrimidinone structure.
  2. Piperidine Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and suitable carbonyl compounds.
  3. Pyrrolopyrimidine Integration: The incorporation of the pyrrolopyrimidine moiety typically requires cyclization reactions that may involve palladium-catalyzed processes or other coupling strategies.

Technical Details

The synthetic route may vary based on the desired yield and purity. Optimization often involves adjusting reaction conditions such as temperature, solvent choice, and catalyst selection to maximize efficiency and minimize by-products .

Molecular Structure Analysis

The molecular structure of 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one features several key components:

Structure Data

  • InChI: InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22)

    This string encodes the connectivity of atoms in the molecule.
  • Canonical SMILES: C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5

    This representation allows for easy visualization and computational modeling.
Chemical Reactions Analysis

The chemical reactivity of 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-y}piperidin-4-y)methyl]-3,4-dihydropyrimidin-4-one includes interactions with various enzymes and proteins:

Reactions

  1. Enzyme Inhibition: The compound has been shown to inhibit several kinases such as EGFR (epidermal growth factor receptor), Her2 (human epidermal growth factor receptor 2), and VEGFR2 (vascular endothelial growth factor receptor 2), suggesting its potential use in cancer therapy.
  2. Cell Cycle Modulation: It influences cellular processes by inducing cell cycle arrest and apoptosis in specific cancer cell lines like HepG2 (a liver cancer cell line).

Technical Details

The mechanisms through which these reactions occur often involve binding interactions that alter enzyme activity or gene expression patterns within cells .

Mechanism of Action

The mechanism of action for 6-cyclopropyl-3-[({1-{7H-pyrrolo[2,3-d]pyrimidin}-4-y}piperidin}-4-y)methyl]-3,4-dihydropyrimidinone primarily revolves around its ability to bind to target proteins:

Process

  1. Binding Affinity: The compound exhibits high binding affinity for target receptors and enzymes due to its structural features that complement binding sites.
  2. Signal Transduction Interference: By inhibiting specific signaling pathways associated with cell proliferation and survival, it effectively induces programmed cell death in malignant cells.

Data

Research indicates that this compound alters gene expression profiles related to apoptosis and cell cycle regulation.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 6-cyclopropyl-3-[({1-{7H-pyrrolo[2,3-d]pyrimidin}-4-y}piperidin}-4-y)methyl]-3,4-dihydropyrimidinone is crucial for its application in scientific research:

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Solubility varies based on solvent choice; polar solvents generally enhance solubility due to functional group interactions.

Chemical Properties

  1. Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  2. Reactivity: Reactivity towards nucleophiles or electrophiles can be predicted based on functional groups present in its structure.
Applications

6-cyclopropyl-3-[({1-{7H-pyrrolo[2,3-d]pyrimidin}-4-y}piperidin}-4-y)methyl]-3,4-dihydropyrimidinone has several scientific applications:

  1. Cancer Research: Due to its inhibitory effects on key signaling pathways involved in cancer progression.
  2. Drug Development: It serves as a lead compound for developing new therapeutics targeting similar pathways in various malignancies.

This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology .

Properties

CAS Number

2176201-15-1

Product Name

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

IUPAC Name

6-cyclopropyl-3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one

Molecular Formula

C19H22N6O

Molecular Weight

350.426

InChI

InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22)

InChI Key

RLUMRZJMYNWMPF-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.